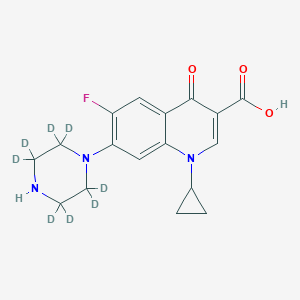

Ciprofloxacin-d8

Vue d'ensemble

Description

Ciprofloxacin-d8, a deuterated variant of ciprofloxacin, is a broad-spectrum antibiotic primarily used in the study of environmental degradation processes and the identification of transformation products. The introduction of isotopically labeled ciprofloxacin (CIP-d8) has facilitated the investigation of ciprofloxacin's degradation pathways under various conditions, including photolytic and photocatalytic reactions at different pH values. This has led to the identification of novel degradation products and the revision of molecular structures for previously reported transformation products (Salma et al., 2016).

Synthesis Analysis

A consolidated and continuous synthesis method for ciprofloxacin highlights a streamlined process that includes a chemoselective C-acylation step, avoiding the need for intermediate isolations. This method demonstrates a high yield and efficiency, with a significant throughput at laboratory scale, which can be adapted for the synthesis of Ciprofloxacin-d8 by incorporating deuterium atoms at specific positions (Tosso et al., 2019).

Molecular Structure Analysis

The molecular structure of ciprofloxacin and its deuterated analogs, including Ciprofloxacin-d8, has been elucidated through various techniques such as X-ray crystallography. These studies reveal the zwitterionic form of ciprofloxacin in the solid state and provide insights into the complex hydrogen bonding network involved in its structure (Turel et al., 1997).

Chemical Reactions and Properties

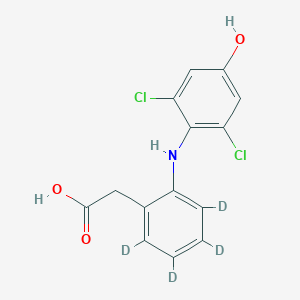

The degradation of ciprofloxacin, including its deuterated forms, under various conditions such as photolytic and photocatalytic processes, has been extensively studied. These studies have shown the influence of pH on the degradation kinetics and mechanisms, identifying defluorination and degradation at the piperazine ring as primary steps (Giri & Golder, 2019).

Physical Properties Analysis

The physical properties of ciprofloxacin and its deuterated variants are significantly influenced by their crystalline form. Studies have demonstrated that different crystalline phases of ciprofloxacin exhibit distinct physical stability, dissolution rates, and color, which are derived from the structural differences among the phases (Putra et al., 2020).

Chemical Properties Analysis

The chemical properties of Ciprofloxacin-d8, including its reactivity and interaction with other compounds, play a crucial role in understanding its behavior in various environmental and laboratory settings. The degradation pathways and the formation of transformation products provide insights into the chemical properties of Ciprofloxacin-d8, which are critical for its use in scientific research (Salma et al., 2016).

Applications De Recherche Scientifique

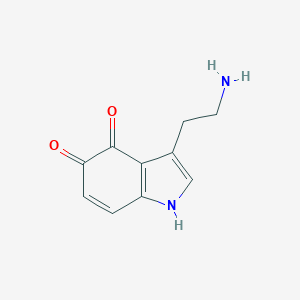

Inflammatory Response and Immunomodulation : Takahashi et al. (2005) demonstrated that ciprofloxacin induces prostaglandin E2 production in monocytes, which may have therapeutic potential for treating systemic inflammatory responses initiated by interleukin-18 (Takahashi et al., 2005).

Impact on Bacterial Proteome : Jedrey et al. (2018) found that sub-inhibitory concentrations of ciprofloxacin induce discrete changes in the intracellular proteome of Pseudomonas aeruginosa, affecting central metabolism and cell envelope-associated functions (Jedrey et al., 2018).

Evolution of Bacterial Populations : Wassermann et al. (2016) observed that exposure to subinhibitory concentrations of ciprofloxacin affects the evolution of Pseudomonas aeruginosa populations, leading to various phenotypic changes (Wassermann et al., 2016).

Therapeutic Applications : Sharma et al. (2010) noted ciprofloxacin's enhanced efficacy in treating various community-acquired and nosocomial infections, such as respiratory tract, urinary tract, skin infections, and sexually transmitted diseases (Sharma et al., 2010).

Potential Anticancer Properties : Kloskowski et al. (2010) found that ciprofloxacin induced morphological changes and decreased viability in a concentration and time-dependent manner within CHO AA8 cells, showing potential anticancer properties (Kloskowski et al., 2010).

Drug Delivery Systems : Al-mahallawi et al. (2014) demonstrated that nano-transfersomal ciprofloxacin vesicles enhanced drug delivery to the middle ear and showed greater drug deposition in the tympanic membrane compared to commercial products (Al-mahallawi et al., 2014).

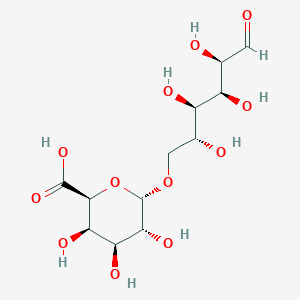

Solubility and Antibacterial Activity : Choi et al. (2017) reported that ciprofloxacin complexed with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and antibacterial activity against methicillin-resistant Staphylococcus aureus (Choi et al., 2017).

Pharmacokinetics in Critically Ill Patients : Lipman et al. (1998) found that ciprofloxacin at a dosage of 400 mg given intravenously q8h is safe and provides bactericidal activity against most organisms in critically ill adults (Lipman et al., 1998).

Bioengineering and Wastewater Treatment : Nguyen et al. (2018) suggested that the ciprofloxacin-degrading bacterium Bradyrhizobium sp. GLC_01 could be used in bioengineering approaches to manage antibiotics and persistent organic contaminants during wastewater treatment (Nguyen et al., 2018).

Phototoxicity Risks : Agrawal et al. (2007) indicated that ciprofloxacin can cause phototoxicity when exposed to ambient levels of ultraviolet radiation, such as sunlight (Agrawal et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649159 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofloxacin-d8 | |

CAS RN |

1130050-35-9 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

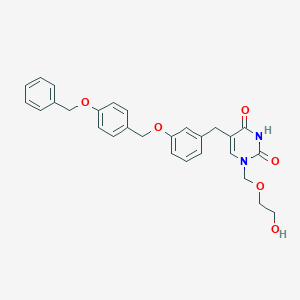

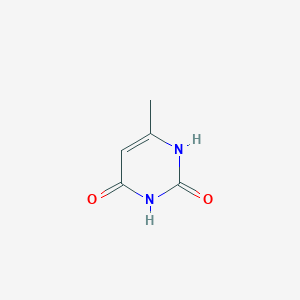

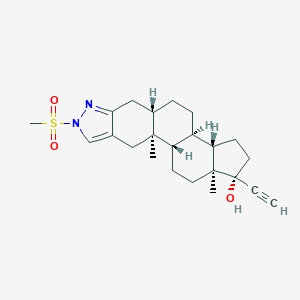

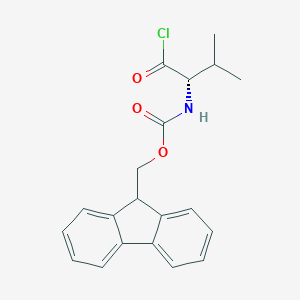

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

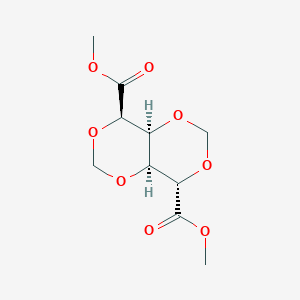

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)